1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Overview
Description
“1-(benzenesulfonyl)-3-bromo-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a benzenesulfonyl group and a bromine atom .
Molecular Structure Analysis
The molecular structure of “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would consist of a pyrrole ring substituted with a benzenesulfonyl group at one position and a bromine atom at another position .Chemical Reactions Analysis
Benzenesulfonyl compounds exhibit the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The specific reactions that “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would depend on its specific structure. Benzenesulfonyl chloride, a related compound, is a colorless viscous oil that dissolves in organic solvents .Scientific Research Applications
Halogenation in Organic Synthesis
- Bovonsombat and Mcnelis (1993) utilized compounds like 1-bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes, demonstrating the use of similar bromo compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).
Synthesis of Substituted Pyridones
- Padwa, Sheehan, and Straub (1999) described the synthesis of highly substituted 2(1H)-pyridones using similar compounds, highlighting its relevance in creating complex organic structures (Padwa, Sheehan & Straub, 1999).
Friedel-Crafts Acylation Studies
- Nicolaou and Demopoulos (1998) explored the Friedel-Crafts acylation of 1-benzenesulfonyl-1H-pyrrole, which is closely related to the compound , showing its utility in complex organic reactions (Nicolaou & Demopoulos, 1998).
Regioselective Functionalization
- Fukuda et al. (2010) demonstrated the electrophile-controlled regioselective functionalization via dynamic equilibrium between C-2 and C-5 lithio species of N-benzenesulfonyl-3-bromopyrrole, indicating its versatility in targeted chemical modification (Fukuda et al., 2010).
Suzuki Coupling Reactions
- Knight, Huffman, and Isherwood (2003) highlighted the use of a derivative of 2-bromopyrrole in Suzuki coupling reactions, an important method in modern organic chemistry (Knight, Huffman & Isherwood, 2003).
Reactions in Ionic Liquids
- Le et al. (2004) and Le et al. (2009) reported on the use of similar pyrrole compounds in reactions in ionic liquids, demonstrating their potential in green chemistry applications (Le et al., 2004), (Le et al., 2009).
Synthesis of Sulfonylurea Derivatives
- Faid Allah, Mokhtar, and Soliman (1981) explored the reaction of similar pyrazole compounds with isocyanate and thioisocyanate derivatives to yield sulfonylurea derivatives, showing its utility in the synthesis of complex organic molecules (Faid Allah, Mokhtar & Soliman, 1981).
Synthesis of Luminescent Polymers
- Zhang and Tieke (2008) described the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione, a structure related to 1-(benzenesulfonyl)-3-bromo-1H-pyrrole, indicating its potential in materials science (Zhang & Tieke, 2008).
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJNJSNVXSVBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-3-bromo-1H-pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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